(Bromomethyl)cyclobutane

Description

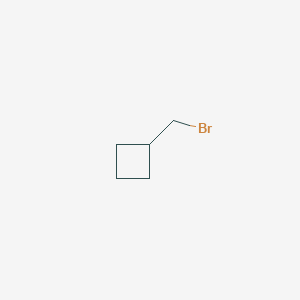

Structure

3D Structure

Properties

IUPAC Name |

bromomethylcyclobutane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9Br/c6-4-5-2-1-3-5/h5H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLHFTXCMKFVKRP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10370428 | |

| Record name | (Bromomethyl)cyclobutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10370428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17247-58-4 | |

| Record name | (Bromomethyl)cyclobutane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17247-58-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (Bromomethyl)cyclobutane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017247584 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (Bromomethyl)cyclobutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10370428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (Bromomethyl)cyclobutane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.107.723 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of (Bromomethyl)cyclobutane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of (bromomethyl)cyclobutane, a valuable building block in medicinal chemistry and organic synthesis. This document details a reliable synthetic protocol and outlines the expected analytical data for the pure compound, serving as a vital resource for researchers in drug development and related fields.

Synthesis of this compound

A common and efficient method for the synthesis of this compound proceeds from the commercially available starting material, cyclobutylmethanol. The hydroxyl group is converted to a bromide using a combination of triphenylphosphite and bromine in N,N-dimethylformamide (DMF). This method offers a good yield and high purity of the final product.[1]

Synthetic Workflow

Caption: Synthetic workflow for this compound.

Experimental Protocol: Synthesis

This protocol is adapted from established literature procedures.[1]

Materials:

-

Cyclobutylmethanol

-

Triphenylphosphite

-

Bromine

-

N,N-Dimethylformamide (DMF)

-

Deionized water

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Nitrogen gas

Equipment:

-

Three-necked round-bottom flask equipped with a mechanical stirrer, dropping funnel, and thermometer

-

Cooling bath (e.g., acetone/dry ice)

-

Distillation apparatus

-

Separatory funnel

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: A clean, dry, three-necked round-bottom flask is charged with N,N-dimethylformamide (DMF) and triphenylphosphite under a nitrogen atmosphere. The flask is cooled in a cooling bath to a temperature below 12°C.

-

Addition of Bromine: Bromine is added dropwise to the stirred solution via the dropping funnel, ensuring the internal temperature is maintained below 12°C.

-

Addition of Cyclobutylmethanol: After the bromine addition is complete, the reaction mixture is further cooled to -12°C. Cyclobutylmethanol is then added dropwise, maintaining the temperature at or below -5°C.

-

Reaction Progression: Upon completion of the addition, the reaction mixture is allowed to slowly warm to room temperature and stirred overnight.

-

Work-up and Purification: The reaction mixture is subjected to distillation to remove the volatile components. The distillate is washed successively with deionized water, saturated sodium bicarbonate solution, and brine. The organic layer is then dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield this compound. A final distillation of the crude product can be performed to achieve higher purity.

Expected Outcome:

This procedure is reported to produce this compound with a yield of approximately 78% and a purity of over 98% as determined by gas chromatography (GC).[1]

Characterization of this compound

Physicochemical Properties

The physical properties of this compound are well-documented and serve as a primary means of identification and purity assessment.

| Property | Value | Reference(s) |

| Molecular Formula | C₅H₉Br | [2] |

| Molecular Weight | 149.03 g/mol | [2] |

| Appearance | Colorless liquid | [2] |

| Boiling Point | 123-124 °C (lit.) | [2] |

| Density | 1.326 g/mL at 25 °C (lit.) | [2] |

| Refractive Index | n20/D 1.48 (lit.) | [2] |

Spectroscopic Data (Predicted)

Due to the limited availability of published experimental spectra for this compound, the following data is predicted based on established principles of NMR and mass spectrometry.

The ¹H NMR spectrum is expected to show distinct signals corresponding to the different proton environments in the molecule.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 3.4 | Doublet (d) | 2H | -CH₂Br |

| ~ 2.6 | Multiplet (m) | 1H | -CH- |

| ~ 2.1 - 1.8 | Multiplet (m) | 6H | Cyclobutyl -CH₂- |

The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~ 38 | -CH₂Br |

| ~ 35 | -CH- |

| ~ 25 | Cyclobutyl -CH₂- |

| ~ 18 | Cyclobutyl -CH₂- |

Electron ionization mass spectrometry (EI-MS) is expected to show a characteristic molecular ion peak and several fragment ions. The presence of bromine will result in a distinctive isotopic pattern for bromine-containing fragments (approximately equal intensity for M and M+2 peaks).

| m/z (relative abundance) | Assignment |

| 148/150 (M/M+2) | [C₅H₉Br]⁺ (Molecular ion) |

| 69 | [C₅H₉]⁺ (Loss of Br radical) |

| 55 | [C₄H₇]⁺ (Fragmentation of the cyclobutyl ring) |

| 41 | [C₃H₅]⁺ (Further fragmentation) |

Experimental Protocols: Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of the this compound sample.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry vial.

-

Filter the solution through a pipette with a small cotton or glass wool plug directly into a clean 5 mm NMR tube.

-

Cap the NMR tube securely.

Data Acquisition:

-

Insert the NMR tube into the spectrometer.

-

Lock and shim the instrument to ensure a homogeneous magnetic field.

-

Acquire the ¹H and ¹³C NMR spectra using standard acquisition parameters. For ¹³C NMR, a proton-decoupled experiment is typically performed.

Mass Spectrometry (MS)

Sample Preparation:

-

Prepare a dilute solution of this compound in a volatile organic solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of approximately 1 mg/mL.

-

Further dilute an aliquot of this solution to a final concentration suitable for the instrument (typically in the µg/mL to ng/mL range).

Data Acquisition:

-

Introduce the sample into the mass spectrometer, typically via direct infusion or coupled with a gas chromatography (GC) system.

-

Acquire the mass spectrum using electron ionization (EI) with a standard electron energy (e.g., 70 eV).

-

Analyze the resulting spectrum for the molecular ion and characteristic fragment ions.

References

(Bromomethyl)cyclobutane: A Technical Guide for Researchers and Drug Development Professionals

(Bromomethyl)cyclobutane is a key building block in organic synthesis, particularly valued in the pharmaceutical industry for its role in the creation of complex molecules. Its unique cyclobutyl moiety offers a desirable structural motif in medicinal chemistry, contributing to the development of novel therapeutics. This technical guide provides an in-depth overview of the chemical and physical properties of this compound, detailed experimental protocols, and its significant applications in drug development.

Core Chemical Properties

This compound is a colorless to light yellow liquid. A comprehensive summary of its key physical and chemical properties is provided in the tables below.

Physical Properties

| Property | Value | Source(s) |

| CAS Number | 17247-58-4 | [1][2] |

| Molecular Formula | C₅H₉Br | [1][2] |

| Molecular Weight | 149.03 g/mol | [3] |

| Appearance | Colorless to light yellow liquid | [4] |

| Boiling Point | 123-124 °C (lit.) | [3][5] |

| Density | 1.326 g/mL at 25 °C (lit.) | [3][5] |

| Refractive Index | n20/D 1.48 (lit.) | [3][5] |

| Flash Point | 41 °C (105.8 °F) - closed cup | [3] |

| Melting Point | Not available | [6] |

Spectroscopic Data

| Spectroscopy | Expected Features |

| ¹H NMR | Signals corresponding to the cyclobutyl ring protons and the bromomethyl protons. The CH₂Br protons would likely appear as a doublet. |

| ¹³C NMR | Resonances for the carbon atoms of the cyclobutyl ring and the bromomethyl carbon. The carbon attached to the bromine would be shifted downfield. |

| FT-IR | Characteristic C-H stretching and bending vibrations for the cyclobutane (B1203170) ring, and a prominent C-Br stretching band. |

Reactivity and Stability

This compound is a reactive compound, primarily due to the presence of the bromo-methyl group, which is a good leaving group in nucleophilic substitution reactions. It is known to react with various nucleophiles, making it a versatile reagent for introducing the cyclobutylmethyl group into molecules.[7]

The compound is a flammable liquid and should be stored in a cool, well-ventilated area away from sources of ignition.[8][9] It is generally stable under normal storage conditions but is incompatible with strong oxidizing agents and strong bases.[8]

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the bromination of cyclobutylmethanol. A representative experimental protocol is as follows:

Materials:

-

Cyclobutylmethanol

-

Triphenylphosphite

-

Bromine

-

N,N-Dimethylformamide (DMF)

-

Nitrogen gas

Procedure:

-

In a clean, dry reactor equipped with a stirrer and under a nitrogen atmosphere, charge N,N-dimethylformamide (DMF).

-

Add triphenylphosphite to the reactor.

-

Introduce bromine while maintaining the temperature below 12°C.

-

Adjust the reactor temperature to -12°C.

-

Slowly add cyclobutylmethanol, ensuring the temperature does not exceed -5°C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature.

-

The final product is obtained after distillation and washing.

A yield of approximately 78% with a purity of over 98% can be expected.

Purification

Purification of this compound is typically achieved through distillation. The crude product obtained from the synthesis is washed, and then subjected to fractional distillation to yield the pure compound.

Analysis by Gas Chromatography (GC)

The purity of this compound is commonly determined by gas chromatography.

Typical GC Parameters:

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5 or equivalent).

-

Injector Temperature: 250 °C

-

Detector (FID) Temperature: 280 °C

-

Oven Program: Start at a suitable initial temperature (e.g., 60 °C), hold for a few minutes, then ramp up to a final temperature (e.g., 200 °C).

-

Carrier Gas: Helium or Nitrogen.

The retention time of this compound will be specific to the column and conditions used. The percentage purity is calculated from the peak area of the product relative to the total area of all peaks in the chromatogram.

Applications in Drug Development

This compound is a crucial intermediate in the synthesis of several pharmaceutical compounds. Its cyclobutylmethyl moiety is a key structural feature in various active pharmaceutical ingredients (APIs).

Synthesis of Butorphanol

Butorphanol is a morphinan-type synthetic opioid analgesic. The synthesis involves the alkylation of a nor-morphinan precursor with this compound to introduce the N-cyclobutylmethyl group, which is essential for its pharmacological activity.[5]

Synthesis of Nalbuphine (B1235481)

Nalbuphine is another opioid agonist-antagonist analgesic. Similar to butorphanol, the synthesis of nalbuphine involves the introduction of a cyclobutylmethyl group onto the nitrogen atom of a precursor molecule, noroxymorphone, using this compound.[10][11][12]

The incorporation of the cyclobutylmethyl group in these and other drug candidates highlights the importance of this compound as a versatile building block in medicinal chemistry, enabling the synthesis of compounds with unique pharmacological profiles.

References

- 1. scbt.com [scbt.com]

- 2. chemwhat.com [chemwhat.com]

- 3. This compound 97 17247-58-4 [sigmaaldrich.com]

- 4. Page loading... [wap.guidechem.com]

- 5. scientificlabs.co.uk [scientificlabs.co.uk]

- 6. labproinc.com [labproinc.com]

- 7. benchchem.com [benchchem.com]

- 8. fishersci.com [fishersci.com]

- 9. datasheets.scbt.com [datasheets.scbt.com]

- 10. researchgate.net [researchgate.net]

- 11. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 12. CN111116597A - Preparation method of nalbuphine free alkali - Google Patents [patents.google.com]

An In-depth Technical Guide to (Bromomethyl)cyclobutane (CAS: 17247-58-4)

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Bromomethyl)cyclobutane, with CAS number 17247-58-4, is a synthetically versatile organobromine compound. Its strained four-membered ring and reactive bromomethyl group make it a valuable building block in organic synthesis, particularly in the pharmaceutical industry. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and applications, with a focus on its role in drug development.

Chemical and Physical Properties

This compound is a colorless to light yellow liquid.[1] Its key physicochemical properties are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₅H₉Br | [2] |

| Molecular Weight | 149.03 g/mol | [2] |

| Appearance | Colorless to light yellow liquid | [1] |

| Boiling Point | 123-124 °C (lit.) | [3][4][5] |

| Density | 1.326 g/mL at 25 °C (lit.) | [3][4][5] |

| Refractive Index (n20/D) | 1.48 (lit.) | [3][4][5] |

| Flash Point | 41 °C (105.8 °F) - closed cup | [3][6] |

| Solubility | 80 mg/L at 20 °C | [4] |

| Vapor Pressure | 15.7 mmHg at 25 °C | [4] |

| SMILES String | BrCC1CCC1 | [3] |

| InChI Key | FLHFTXCMKFVKRP-UHFFFAOYSA-N | [3] |

Synthesis of this compound

Several methods for the synthesis of this compound have been reported, primarily involving the bromination of cyclobutylmethanol or the rearrangement of cyclopropylmethanol (B32771) derivatives.

Experimental Protocols

Method 1: Bromination of Cyclobutylmethanol with Triphenylphosphite and Bromine

This method provides high-purity this compound with good yield.[2]

Experimental Protocol:

-

To a clean, dry reactor equipped with a stirrer and under a nitrogen atmosphere, add N,N-dimethylformamide (DMF) (5.1 eqV) followed by triphenylphosphite (1.0 eq).

-

Cool the mixture and introduce bromine (1.0 eq) while maintaining the temperature below 12 °C.

-

Adjust the jacket temperature to -12 °C.

-

Slowly add cyclobutylmethanol (1.0 eq) to the reaction mixture, ensuring the temperature does not exceed -5 °C.

-

After the addition is complete, allow the mixture to slowly warm to room temperature.

-

The product is isolated by distillation and subsequent washing.

A typical yield for this reaction is around 78% with a purity of over 98%.[2]

Method 2: Synthesis from Cyclopropyl (B3062369) Carbinol and Hydrobromic Acid

This method utilizes readily available starting materials but may produce byproducts that require further purification steps.[7]

Experimental Protocol:

-

Dissolve cyclopropyl carbinol in 48% hydrobromic acid.

-

Heat the mixture to 40-50 °C and stir for 4 hours.

-

After the reaction, cool the mixture to room temperature and separate the organic layer.

-

The crude product, a mixture of this compound, 4-bromo-1-butene (B139220), and cyclopropylmethyl bromide, is obtained after distillation.

-

To remove the 4-bromo-1-butene impurity, stir the crude product with N-bromosuccinimide at room temperature for 1-2 days.

-

To remove the cyclopropylmethyl bromide impurity, heat the product with a high-boiling point amine (e.g., dibenzylamine) at 50-100 °C for 1-5 days.

-

The final high-purity this compound is obtained by distillation.

Synthesis Workflow Diagram

Caption: Experimental workflow for the synthesis of this compound.

Chemical Reactivity and Applications in Drug Development

This compound is a key intermediate in the synthesis of several important pharmaceutical compounds. Its primary utility lies in its role as an alkylating agent, where the cyclobutylmethyl moiety is introduced into a target molecule.[1]

Role in the Synthesis of Nalbuphine (B1235481)

Nalbuphine is a potent opioid analgesic.[1] The synthesis of nalbuphine involves the N-alkylation of a nor-oxymorphone derivative with this compound.[3]

Reaction Scheme:

Noroxymorphone is reacted with this compound in the presence of a base to yield nalbuphone.

Role in the Synthesis of Boceprevir (B1684563)

Boceprevir is a protease inhibitor used in the treatment of Hepatitis C.[1] The synthesis of boceprevir involves the incorporation of the cyclobutylmethyl group, which is derived from this compound, at an early stage.

Other Reactions

This compound undergoes typical reactions of an alkyl bromide. It can react with various nucleophiles such as amines, enolates, and other carbanions to form new carbon-carbon and carbon-heteroatom bonds.[8][9] For instance, its reaction with hydroxychromen-4-one derivatives has been investigated.[3][5] When heated with methanol, it can undergo both SN1 and E1 reactions, potentially leading to rearranged products due to a hydride shift.[10]

Logical Relationship in Drug Synthesis

Caption: this compound as a key building block in pharmaceutical synthesis.

Safety and Handling

This compound is a flammable liquid and vapor.[3][6] It should be handled in a well-ventilated area, away from heat, sparks, and open flames.[11] Personal protective equipment, including safety glasses, gloves, and appropriate respiratory protection, should be worn.[3][11] It is irritating to the eyes, respiratory system, and skin.[4] In case of contact, rinse the affected area immediately with plenty of water.[11]

Hazard Information:

Conclusion

This compound is a crucial reagent in modern organic and medicinal chemistry. Its unique structural features and reactivity have established it as an indispensable building block for the synthesis of complex and biologically active molecules, most notably in the development of analgesic and antiviral drugs. A thorough understanding of its properties, synthesis, and handling is essential for its safe and effective use in research and pharmaceutical manufacturing.

References

- 1. aurigeneservices.com [aurigeneservices.com]

- 2. nbinno.com [nbinno.com]

- 3. researchgate.net [researchgate.net]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 5. One-Pot Process for Synthesis of Nalbuphine Hydrochloride and Impurity Control Strategy [ouci.dntb.gov.ua]

- 6. medkoo.com [medkoo.com]

- 7. WO2014061034A1 - Process for preparation of boceprevir and intermediates thereof - Google Patents [patents.google.com]

- 8. chemguide.co.uk [chemguide.co.uk]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Boceprevir synthesis - chemicalbook [chemicalbook.com]

- 11. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide on (Bromomethyl)cyclobutane: Molecular Structure and Reactivity

For Researchers, Scientists, and Drug Development Professionals

(Bromomethyl)cyclobutane is a halogenated hydrocarbon featuring a four-membered cyclobutane (B1203170) ring substituted with a bromomethyl group. This compound serves as a valuable building block in organic synthesis, particularly in the introduction of the cyclobutylmethyl moiety, a structural motif found in various biologically active molecules. This guide provides a comprehensive overview of its molecular structure, spectroscopic properties, and chemical reactivity, supported by experimental protocols and theoretical insights.

Molecular Structure

The cyclobutane ring is not planar but exists in a puckered conformation to alleviate some of the angle strain inherent in a four-membered ring. The C-C bond lengths within the ring are expected to be slightly longer than those in unstrained alkanes. The C-Br bond length is a key parameter influencing its reactivity in nucleophilic substitution and elimination reactions.

Table 1: Predicted and Representative Structural Parameters

| Parameter | Value (Predicted/Representative) | Source/Basis |

| Bond Lengths | ||

| C-C (ring) | ~1.55 Å | Based on cyclobutane electron diffraction data[1] |

| C-C (exocyclic) | ~1.54 Å | Standard sp³-sp³ C-C bond |

| C-H | ~1.09 - 1.11 Å | Typical for alkyl C-H bonds[1] |

| C-Br | ~1.94 Å | Typical for primary bromoalkanes |

| Bond Angles | ||

| C-C-C (ring) | ~88° - 90° | Characteristic of puckered cyclobutane |

| H-C-H | ~107° - 109° | Near tetrahedral |

| C-C-CH₂Br | ~113° | Expected due to steric considerations |

| Dihedral Angle | ||

| Ring Puckering | ~25° - 30° | Typical for cyclobutane |

Note: The values presented are approximations based on related structures and theoretical models. Precise experimental values for this compound are not available in the cited literature.

Spectroscopic Properties

The structural features of this compound give rise to a unique spectroscopic fingerprint.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While a publicly available, experimentally verified NMR spectrum for this compound is not readily found, the expected chemical shifts can be predicted based on the analysis of similar structures.

-

¹H NMR: The spectrum is expected to be complex due to the puckered nature of the ring and the diastereotopic nature of the ring protons. The protons on the bromomethyl group (-CH₂Br) would appear as a downfield signal, likely a doublet, due to the deshielding effect of the bromine atom. The cyclobutane ring protons would resonate further upfield, exhibiting complex splitting patterns (multiplets) resulting from geminal and vicinal coupling.

-

¹³C NMR: The carbon of the bromomethyl group (-CH₂Br) is expected to have a chemical shift in the range of 30-40 ppm. The carbons of the cyclobutane ring will appear at higher field, with their exact shifts depending on their position relative to the substituent.[2]

Infrared (IR) Spectroscopy

The IR spectrum of this compound would display characteristic absorption bands corresponding to its functional groups.

Table 2: Expected Infrared Absorption Bands

| Wavenumber (cm⁻¹) | Vibration | Intensity |

| 2850-3000 | C-H stretch (sp³) | Strong |

| 1400-1475 | CH₂ scissoring | Medium |

| 1200-1300 | CH₂ wagging | Medium |

| ~650 | C-Br stretch | Strong |

The "fingerprint" region below 1500 cm⁻¹ would contain a complex pattern of absorptions characteristic of the cyclobutane ring vibrations.[3]

Mass Spectrometry

The mass spectrum of this compound would exhibit a characteristic isotopic pattern for bromine-containing compounds, with two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity due to the presence of the ⁷⁹Br and ⁸¹Br isotopes. Fragmentation would likely involve the loss of the bromine atom, leading to a prominent peak corresponding to the cyclobutylmethyl cation. Further fragmentation of the cyclobutane ring may also be observed.

Chemical Reactivity

This compound is a versatile reagent in organic synthesis, primarily utilized for introducing the cyclobutylmethyl group. Its reactivity is governed by the presence of the primary alkyl bromide and the strained cyclobutane ring.

Nucleophilic Substitution Reactions

As a primary alkyl halide, this compound readily undergoes Sₙ2 reactions with a variety of nucleophiles.

Reaction with cyanide salts, typically in a polar aprotic solvent, yields cyclobutylacetonitrile. This reaction extends the carbon chain and provides a versatile nitrile intermediate.

Caption: Sₙ2 reaction of this compound with cyanide.

Experimental Protocol: Synthesis of Cyclobutylacetonitrile (General Procedure)

A solution of this compound in a suitable polar aprotic solvent, such as DMSO or DMF, is treated with a slight excess of sodium cyanide. The reaction mixture is heated to a moderate temperature (e.g., 50-70 °C) and stirred until the starting material is consumed (monitored by TLC or GC). The reaction is then quenched with water and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The crude product can be purified by distillation under reduced pressure.[4][5][6]

Grignard Reagent Formation and Subsequent Reactions

This compound can be converted to its corresponding Grignard reagent, cyclobutylmethylmagnesium bromide, by reaction with magnesium metal in an anhydrous ether solvent. This organometallic reagent is a potent nucleophile and can react with a wide range of electrophiles.

Caption: Formation of cyclobutylmethylmagnesium bromide and its subsequent reaction.

Experimental Protocol: Preparation of Cyclobutylmethylmagnesium Bromide (General Procedure)

All glassware must be rigorously dried. Magnesium turnings are placed in a flask under an inert atmosphere (e.g., nitrogen or argon). A small amount of a solution of this compound in anhydrous diethyl ether or THF is added to initiate the reaction. The initiation may be aided by gentle heating or the addition of a small crystal of iodine. Once the reaction begins, the remaining solution of this compound is added dropwise at a rate that maintains a gentle reflux. After the addition is complete, the mixture is typically stirred for an additional period to ensure complete reaction. The resulting Grignard reagent is used directly in the next step.[7][8][9][10]

Elimination Reactions

In the presence of a strong, sterically hindered base, such as potassium tert-butoxide, this compound can undergo an E2 elimination reaction to form methylenecyclobutane.

Caption: E2 elimination of this compound.

Solvolysis and Ring Expansion

A notable aspect of the reactivity of this compound is its propensity to undergo ring expansion during solvolysis reactions, particularly under conditions that favor an Sₙ1 mechanism (e.g., in a polar protic solvent like methanol (B129727) or ethanol). The initial formation of a primary carbocation is highly unfavorable. Instead, a concerted process involving a 1,2-hydride shift or ring expansion can occur to form a more stable secondary or tertiary carbocation. In the case of this compound solvolysis, rearrangement to a more stable cyclopentyl cation is a key pathway.

Caption: Solvolysis of this compound leading to ring expansion.

This rearrangement tendency highlights the influence of the strained cyclobutane ring on the reaction mechanism, favoring pathways that lead to a less strained five-membered ring.[11]

Applications in Drug Development

The cyclobutylmethyl group, readily introduced using this compound, is a key structural component in several pharmaceutical agents. A prominent example is its use in the synthesis of Nalbuphine, a mixed opioid agonist-antagonist used for pain relief.

Experimental Protocol: Synthesis of this compound

A detailed protocol for the synthesis of this compound from cyclobutylmethanol has been reported.[12][13]

-

Reaction: Cyclobutylmethanol is reacted with a brominating agent, which can be generated in situ from triphenylphosphite and bromine, in a polar aprotic solvent like N,N-dimethylformamide (DMF).

-

Procedure: In a reactor under an inert atmosphere, DMF and triphenylphosphite are combined. Bromine is then added while maintaining a low temperature. Subsequently, cyclobutylmethanol is introduced, and the reaction is allowed to warm to room temperature.

-

Workup and Purification: The reaction mixture is worked up by distillation and washing to isolate the this compound product.

Conclusion

This compound is a valuable and versatile building block in organic synthesis. Its reactivity is a fascinating interplay between the properties of a primary alkyl bromide and the inherent strain of the cyclobutane ring. A thorough understanding of its molecular structure and reactivity patterns, including its propensity for ring expansion under certain conditions, is crucial for its effective utilization in the synthesis of complex target molecules, particularly in the field of drug discovery and development. Further experimental and computational studies would be beneficial to provide a more precise characterization of its structural and spectroscopic properties.

References

- 1. researchgate.net [researchgate.net]

- 2. 13C nmr spectrum of cyclobutane C4H8 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of cyclobutane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. infrared spectrum of cyclobutane C4H8 prominent wavenumbers cm-1 detecting functional groups present finger print for identification of cyclobutane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chemistrystudent.com [chemistrystudent.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. d.web.umkc.edu [d.web.umkc.edu]

- 9. web.mnstate.edu [web.mnstate.edu]

- 10. researchgate.net [researchgate.net]

- 11. (Bromomethyl)cyclopropane(7051-34-5) 13C NMR spectrum [chemicalbook.com]

- 12. This compound synthesis - chemicalbook [chemicalbook.com]

- 13. US20160355452A1 - Method for producing (bromomethyl)cyclopropane and this compound - Google Patents [patents.google.com]

Spectroscopic Profile of (Bromomethyl)cyclobutane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the predicted spectroscopic data for (bromomethyl)cyclobutane, a valuable building block in organic synthesis. The following sections detail the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with standardized experimental protocols for their acquisition. This guide is intended to serve as a critical resource for the characterization and utilization of this compound in research and development settings.

Predicted Spectroscopic Data

Due to the limited availability of published experimental spectra for this compound, the following data has been predicted based on established spectroscopic principles and analysis of analogous structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

The proton NMR spectrum of this compound is expected to show distinct signals for the protons on the cyclobutane (B1203170) ring and the bromomethyl group. The chemical shifts are influenced by the electronegativity of the bromine atom and the ring strain of the cyclobutane moiety.

| Protons | Predicted Chemical Shift (δ) [ppm] | Predicted Multiplicity | Predicted Coupling Constant (J) [Hz] | Integration |

| CH₂Br | 3.35 | Doublet | 7.5 | 2H |

| CH | 2.60 | Multiplet | - | 1H |

| CH₂ (adjacent to CH-CH₂Br) | 2.10 - 1.95 | Multiplet | - | 2H |

| CH₂ (opposite to CH-CH₂Br) | 1.90 - 1.75 | Multiplet | - | 2H |

| CH₂ (geminal to CH-CH₂Br) | 1.70 - 1.55 | Multiplet | - | 2H |

The carbon NMR spectrum will provide information on the number of chemically distinct carbon environments. The carbon attached to the bromine atom is expected to be significantly downfield. The chemical shift for the carbons in the cyclobutane ring is anticipated to be around 22.4 ppm, which is the characteristic value for cyclobutane itself.[1]

| Carbon | Predicted Chemical Shift (δ) [ppm] |

| CH₂Br | 38.5 |

| CH | 35.2 |

| CH₂ (adjacent to CH-CH₂Br) | 28.7 |

| CH₂ (opposite to CH-CH₂Br) | 18.5 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

The IR spectrum of this compound is expected to exhibit characteristic absorption bands for C-H bonds in the cyclobutane ring and the C-Br bond. Key predicted frequencies include:

| Vibrational Mode | Predicted Wavenumber [cm⁻¹] | Intensity |

| C-H stretch (cyclobutane) | ~2987, ~2887 | Strong |

| CH₂ scissoring | ~1450 | Medium |

| C-H wag (-CH₂X) | 1300 - 1150 | Medium |

| Cyclobutane ring deformation | ~1250, 935 - 900 | Medium to Weak |

| C-Br stretch | 690 - 515 | Strong |

The region from approximately 1500 to 400 cm⁻¹ is considered the fingerprint region and contains a complex pattern of absorptions unique to the molecule's overall structure.[2]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound.

For this compound (C₅H₉Br), the mass spectrum is expected to show a characteristic isotopic pattern for bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio.[3] This results in two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity.

| Ion | m/z (mass-to-charge ratio) | Relative Abundance | Description |

| [C₅H₉⁸¹Br]⁺ | 150 | ~50% | Molecular ion (M+2) |

| [C₅H₉⁷⁹Br]⁺ | 148 | ~50% | Molecular ion (M) |

| [C₅H₉]⁺ | 69 | High | Loss of Br radical |

| [C₄H₇]⁺ | 55 | Moderate | Fragmentation of the cyclobutyl ring |

| [C₃H₅]⁺ | 41 | Moderate | Further fragmentation |

The base peak is likely to be the [C₅H₉]⁺ fragment resulting from the cleavage of the carbon-bromine bond.[4][5] Alpha-cleavage is not typically observed in alkyl bromides.[3]

Experimental Protocols

The following are detailed methodologies for the acquisition of spectroscopic data for liquid samples such as this compound.

NMR Spectroscopy (¹H and ¹³C)

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra.

Materials:

-

This compound (5-25 mg for ¹H, 50-100 mg for ¹³C)[6]

-

Deuterated chloroform (B151607) (CDCl₃)

-

5 mm NMR tubes[7]

-

Pasteur pipette with glass wool plug

-

Vial and cap

Procedure:

-

Sample Preparation:

-

Weigh the appropriate amount of this compound into a clean, dry vial.[8]

-

Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) to the vial.[7]

-

Cap the vial and gently swirl to ensure the sample is completely dissolved.

-

Filter the solution through a Pasteur pipette containing a small plug of glass wool directly into a clean, dry 5 mm NMR tube to remove any particulate matter.[7] The final sample depth in the tube should be at least 4.5 cm.[7]

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer's spinner turbine.

-

Place the sample into the NMR magnet.

-

Lock the spectrometer on the deuterium (B1214612) signal of the CDCl₃.

-

Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.

-

-

Data Acquisition:

-

¹H NMR:

-

Acquire the spectrum using a standard single-pulse sequence.

-

Typical spectral width: 0-12 ppm.

-

Number of scans: 8-16.

-

Relaxation delay: 1-5 seconds.

-

-

¹³C NMR:

-

Acquire the spectrum using a proton-decoupled pulse sequence.

-

Typical spectral width: 0-220 ppm.[9]

-

Number of scans: 128 or more, depending on the sample concentration.

-

Relaxation delay: 2-5 seconds.

-

-

-

Data Processing:

-

Apply Fourier transformation to the Free Induction Decay (FID) to obtain the spectrum.

-

Phase the spectrum to obtain a flat baseline.

-

Calibrate the chemical shift scale using the residual solvent peak (CHCl₃ at 7.26 ppm for ¹H) or an internal standard like tetramethylsilane (B1202638) (TMS) at 0 ppm. For ¹³C, the CDCl₃ triplet is centered at 77.16 ppm.

-

Integrate the peaks in the ¹H NMR spectrum.

-

Analyze the chemical shifts, multiplicities, and coupling constants.

-

FT-IR Spectroscopy

Objective: To obtain the infrared absorption spectrum of the liquid sample.

Method 1: Attenuated Total Reflectance (ATR)

This is a common and simple method for liquid samples.

Materials:

-

FT-IR spectrometer with an ATR accessory (e.g., diamond or zinc selenide (B1212193) crystal)

-

This compound

-

Solvent for cleaning (e.g., isopropanol (B130326) or acetone)

-

Lint-free wipes

Procedure:

-

Background Spectrum:

-

Ensure the ATR crystal is clean and dry.

-

Acquire a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum.

-

-

Sample Analysis:

-

Cleaning:

-

Thoroughly clean the ATR crystal with a suitable solvent and a lint-free wipe.

-

Method 2: Transmission (Salt Plates)

This is a traditional method for obtaining IR spectra of neat liquids.

Materials:

-

FT-IR spectrometer

-

Demountable liquid cell or two salt plates (e.g., NaCl or KBr)

-

This compound

-

Pasteur pipette

-

Solvent for cleaning (e.g., dichloromethane)

-

Lint-free wipes

Procedure:

-

Background Spectrum:

-

Acquire a background spectrum with the empty salt plates or cell in the beam path.

-

-

Sample Preparation:

-

Sample Analysis:

-

Acquire the sample spectrum over the desired range (e.g., 4000-400 cm⁻¹).

-

-

Cleaning:

-

Disassemble the salt plates and clean them thoroughly with a dry solvent (e.g., dichloromethane). Do not use water or alcohols as they can dissolve the plates.

-

Store the plates in a desiccator.

-

References

- 1. 13C nmr spectrum of cyclobutane C4H8 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of cyclobutane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 2. infrared spectrum of cyclobutane C4H8 prominent wavenumbers cm-1 detecting functional groups present finger print for identification of cyclobutane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. Video: Mass Spectrometry: Alkyl Halide Fragmentation [jove.com]

- 4. youtube.com [youtube.com]

- 5. m.youtube.com [m.youtube.com]

- 6. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 7. How to make an NMR sample [chem.ch.huji.ac.il]

- 8. publish.uwo.ca [publish.uwo.ca]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. drawellanalytical.com [drawellanalytical.com]

- 11. drawellanalytical.com [drawellanalytical.com]

- 12. researchgate.net [researchgate.net]

Synthetic Routes for (Bromomethyl)cyclobutane: A Technical Review

For Researchers, Scientists, and Drug Development Professionals

(Bromomethyl)cyclobutane is a valuable building block in organic synthesis, notably utilized in the preparation of various pharmaceutical compounds and complex molecular architectures.[1] Its synthesis is a critical step for researchers and drug development professionals. This technical guide provides an in-depth review of the primary synthetic routes to this compound, presenting quantitative data, detailed experimental protocols, and a visual representation of the synthetic pathways.

Core Synthetic Strategies

The synthesis of this compound predominantly commences from cyclobutylmethanol. Several methodologies have been developed, with the Appel-type reaction using a phosphine-based reagent and a bromine source being one of the most prevalent and well-documented. Other routes, including the use of older brominating agents and rearrangement reactions from other starting materials, have also been reported.

Quantitative Data Summary

The following table summarizes the quantitative data for the key synthetic routes to this compound, allowing for a direct comparison of their efficiencies.

| Starting Material | Reagents | Solvent | Reaction Temperature (°C) | Yield (%) | Purity (%) | Reference |

| Cyclobutylmethanol | Triphenylphosphite, Bromine | N,N-Dimethylformamide (DMF) | -12 to 20 | 78 | 98.3 (GC) | [2][3][4][5] |

| Cyclobutylmethanol | N-Bromosuccinimide, Triphenyl phosphite (B83602) | Aprotic Solvent | 20 to 40 | Not Specified | Not Specified | [3][5][6] |

| Cyclopropyl (B3062369) carbinol | Hydrobromic acid | Not Applicable | 60 to 100 | 13-19 (overall) | 100 (after purification) | [7] |

Key Synthetic Pathways

The following diagram illustrates the logical flow of the primary synthetic routes to this compound.

Caption: Synthetic routes to this compound.

Detailed Experimental Protocols

Method 1: From Cyclobutylmethanol using Triphenylphosphite and Bromine

This method is a widely used and scalable procedure for the synthesis of this compound.[3][4][5]

Procedure:

-

Into a clean, dry reactor equipped with a stirrer and under a nitrogen atmosphere, charge 5.4 kg of N,N-Dimethylformamide (DMF).

-

Add 4.53 kg of triphenylphosphite to the reactor.

-

Introduce 2.34 kg of bromine while maintaining the internal temperature below 12°C. The stirring speed should be adjusted to ensure proper mixing as the viscosity of the reaction medium may change.

-

After the bromine addition is complete, adjust the reactor jacket temperature to -12°C.

-

Slowly introduce 1.120 kg of cyclobutylmethanol, ensuring the internal temperature does not exceed -5°C.

-

Once the addition of cyclobutylmethanol is complete, allow the reaction mixture to slowly warm to room temperature.

-

The crude product is then purified by distillation and washing to yield this compound.

Results: This procedure has been reported to yield 1.529 kg of this compound with a gas chromatography (GC) relative purity of 98.3%, which corresponds to a yield of 78%.[2][3][5]

Method 2: From Cyclobutylmethanol using N-Bromosuccinimide and Triphenyl Phosphite

This alternative method avoids the direct use of liquid bromine, which can be advantageous in certain laboratory settings.

Procedure:

-

Add cyclobutylmethanol to a suitable aprotic solvent in a reaction vessel.

-

Add a phosphite ester with a benzene (B151609) ring structure, such as triphenyl phosphite, to the mixture.

-

Add a brominating agent, N-bromosuccinimide, in batches to the reaction mixture.

-

Control the reaction temperature between 20°C and 40°C and stir for 1-6 hours.

-

After the reaction is complete, the mixture is washed, the organic phase is dried, and the final product is obtained by distillation.[6]

This method is described as being easy to operate, low in cost, and suitable for industrial production as it does not require refrigeration.[6]

Method 3: From Cyclopropyl Carbinol via Rearrangement

This route involves the acid-catalyzed rearrangement of cyclopropyl carbinol and subsequent purification to isolate this compound.

Procedure:

-

React cyclopropyl carbinol with hydrobromic acid. This initial reaction produces a mixture of brominated compounds, including this compound, 4-bromo-1-butene (B139220), and cyclopropylmethyl bromide.

-

The resulting mixture is then treated with an imine compound, such as N-bromosuccinimide or N-chlorosuccinimide, at room temperature for 1-2 days to remove the 4-bromo-1-butene impurity.

-

The organic layer is separated and distilled to obtain a crude product.

-

The crude product is then heated with a high-boiling point amine (e.g., dibenzylamine, N-benzylmethylamine) at 50-100°C for 1-5 days to remove the cyclopropylmethyl bromide.

-

Finally, distillation of the mixture yields high-purity this compound.[7]

While this method results in a high-purity product, the overall yield is lower, and the multi-step purification process is more complex than the direct bromination of cyclobutylmethanol.[7]

Conclusion

The synthesis of this compound is most efficiently and directly achieved through the reaction of cyclobutylmethanol with a brominating agent in the presence of a phosphine-based reagent. The method utilizing triphenylphosphite and bromine in DMF is well-documented, scalable, and provides high yields and purity. While alternative routes exist, they often involve more complex procedures or lower overall yields. The choice of synthetic route will ultimately depend on the specific requirements of the researcher or organization, including scale, available resources, and safety considerations.

References

- 1. scientificlabs.co.uk [scientificlabs.co.uk]

- 2. This compound synthesis - chemicalbook [chemicalbook.com]

- 3. US9809514B2 - Method for producing (bromomethyl)cyclopropane and this compound - Google Patents [patents.google.com]

- 4. WO2015101452A1 - Method for producing (bromomethyl)cyclopropane and this compound - Google Patents [patents.google.com]

- 5. US20160355452A1 - Method for producing (bromomethyl)cyclopropane and this compound - Google Patents [patents.google.com]

- 6. CN103435439A - Preparation method of bromomethyl cyclobutane - Google Patents [patents.google.com]

- 7. CN101209953A - Applied synthesis method for bromocyclobutane - Google Patents [patents.google.com]

A Comprehensive Technical Guide to the Physical Properties of (Bromomethyl)cyclobutane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the key physical properties of (Bromomethyl)cyclobutane, a valuable building block in organic synthesis and drug discovery. The information presented herein is intended to support laboratory research and development activities by providing reliable data and standardized experimental methodologies.

Core Physical and Chemical Data

This compound is a clear, colorless liquid at ambient temperature. Its fundamental physical and chemical properties are summarized in the table below for quick reference.

| Property | Value |

| Molecular Formula | C₅H₉Br |

| Molecular Weight | 149.03 g/mol [1][2][3][4] |

| Appearance | Clear colorless liquid[5] |

| Boiling Point | 123-124 °C[1][3][4][6][7][8] |

| Density | 1.326 g/mL at 25 °C[1][3][4][6][7][8] |

| Refractive Index | 1.480 ± 0.002 (at 20°C, 589 nm)[1][3][4][5][6][7] |

| Flash Point | 41 °C (105.8 °F) - closed cup[3][9] |

| Melting Point | Not available; solidifies below room temperature. |

| Solubility | Insoluble in water; soluble in common organic solvents such as ethanol, diethyl ether, and benzene.[9][10][11][12] |

| Storage | Store in an inert atmosphere at room temperature.[13] |

Experimental Protocols for Property Determination

The following sections detail the standardized experimental methodologies for determining the key physical properties of this compound.

Determination of Boiling Point

The boiling point of this compound can be accurately determined using a micro-boiling point or distillation method.[2][13][14][15]

Apparatus:

-

Heating mantle or oil bath

-

Small-scale distillation apparatus (e.g., Hickman still) or a Thiele tube

-

Thermometer (calibrated)

-

Capillary tube (sealed at one end for micro method)

-

Boiling chips

Procedure (Micro-Boiling Point Method):

-

A few drops of this compound are placed in a small test tube.

-

A capillary tube, sealed at one end, is inverted and placed into the test tube.

-

The test tube is attached to a thermometer and heated in a Thiele tube or a suitable heating block.

-

The temperature is slowly increased until a rapid and continuous stream of bubbles emerges from the open end of the capillary tube.

-

Heating is then discontinued. The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

Determination of Density

The density of liquid this compound is determined by measuring the mass of a known volume.[5][16]

Apparatus:

-

Pycnometer (specific gravity bottle) or a graduated cylinder and an analytical balance

-

Constant temperature water bath

-

Thermometer

Procedure:

-

The mass of a clean, dry pycnometer is accurately determined using an analytical balance.

-

The pycnometer is filled with this compound and placed in a constant temperature water bath set to 25 °C until thermal equilibrium is reached.

-

The volume of the pycnometer is precisely known, or can be calibrated using deionized water.

-

The pycnometer filled with the sample is removed from the bath, carefully dried on the outside, and its mass is determined.

-

The density is calculated by dividing the mass of the liquid by its volume.

Determination of Refractive Index

The refractive index is a measure of how light propagates through the substance and is a valuable indicator of purity. It can be measured using a refractometer.[1][6][17][18][19]

Apparatus:

-

Abbe refractometer or a digital refractometer

-

Constant temperature water bath (circulating)

-

Sodium D line light source (589 nm)

-

Dropper

Procedure:

-

The refractometer is calibrated using a standard of known refractive index (e.g., distilled water).

-

The temperature of the refractometer prisms is maintained at 20 °C using the circulating water bath.

-

A few drops of this compound are placed on the lower prism of the refractometer.

-

The prisms are closed and the light source is positioned.

-

The instrument is adjusted until the dividing line between the light and dark fields is sharp and centered in the crosshairs of the eyepiece.

-

The refractive index is read from the instrument's scale.

Synthesis of this compound

This compound is commonly synthesized from cyclobutylmethanol. The following diagram illustrates a typical reaction workflow.

Caption: Synthesis workflow for this compound.

Detailed Synthesis Protocol

A common laboratory-scale synthesis of this compound involves the reaction of cyclobutylmethanol with a brominating agent formed in situ from triphenylphosphite and bromine in a suitable solvent like N,N-dimethylformamide (DMF).[7]

Materials:

-

Cyclobutylmethanol

-

Triphenylphosphite

-

Bromine

-

N,N-Dimethylformamide (DMF)

-

Nitrogen gas supply

-

Reaction vessel equipped with a stirrer, thermometer, and addition funnel

Procedure:

-

A clean, dry reactor is purged with nitrogen.

-

N,N-dimethylformamide (DMF) is charged into the reactor, followed by triphenylphosphite.

-

The mixture is cooled to a temperature below 12°C.

-

Bromine is added slowly to the stirred solution while maintaining the temperature below 12°C.

-

After the bromine addition is complete, the reaction mixture is further cooled to approximately -12°C.

-

Cyclobutylmethanol is then added dropwise, ensuring the reaction temperature does not exceed -5°C.[7]

-

Upon completion of the addition, the reaction mixture is allowed to slowly warm to room temperature.

-

The final product, this compound, is isolated and purified by distillation and washing.[7] A typical yield for this process is around 78%.[7]

References

- 1. pubs.aip.org [pubs.aip.org]

- 2. vernier.com [vernier.com]

- 3. Class 11 Chemistry Determination Of Boiling Point Experiment [vedantu.com]

- 4. (溴甲基)环丁烷 97% | Sigma-Aldrich [sigmaaldrich.com]

- 5. Experiments to determine density of liquid apparatus method calculation density bottle burette measuring cylinder balance IGCSE/GCSE Physics revision notes [docbrown.info]

- 6. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]

- 7. This compound synthesis - chemicalbook [chemicalbook.com]

- 8. scientificlabs.co.uk [scientificlabs.co.uk]

- 9. chembk.com [chembk.com]

- 10. benchchem.com [benchchem.com]

- 11. solubilityofthings.com [solubilityofthings.com]

- 12. solubilityofthings.com [solubilityofthings.com]

- 13. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 14. phillysim.org [phillysim.org]

- 15. uomus.edu.iq [uomus.edu.iq]

- 16. youtube.com [youtube.com]

- 17. elearn.almamonuc.edu.iq [elearn.almamonuc.edu.iq]

- 18. louis.uah.edu [louis.uah.edu]

- 19. athabascau.ca [athabascau.ca]

Reactivity of (Bromomethyl)cyclobutane with Various Nucleophiles: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reactivity of (bromomethyl)cyclobutane with a range of common nucleophiles. The unique structural nature of the cyclobutylmethyl system, a primary alkyl halide, leads to competing reaction pathways, including bimolecular nucleophilic substitution (SN2) and unimolecular nucleophilic substitution (SN1), often accompanied by a characteristic ring-expansion rearrangement. Understanding these competing pathways is crucial for predicting reaction outcomes and designing synthetic routes in drug discovery and development, where the cyclobutane (B1203170) motif is of growing importance.[1][2]

Core Reaction Mechanisms

The reaction of this compound with a nucleophile (Nu-) can proceed through two primary substitution mechanisms: SN2 and SN1. The dominant pathway is highly dependent on the nature of the nucleophile, the solvent, and the reaction temperature.

Bimolecular Nucleophilic Substitution (SN2)

The SN2 mechanism is a single, concerted step where the nucleophile attacks the electrophilic carbon atom at the same time as the bromide leaving group departs.[3][4] This pathway is favored by strong, sterically unhindered nucleophiles and polar aprotic solvents. For this compound, the reaction proceeds with an inversion of configuration at the carbon center, although this is not relevant for the unsubstituted substrate.

The rate of the SN2 reaction is dependent on the concentration of both the substrate and the nucleophile: Rate = k[this compound][Nu-].[5]

Unimolecular Nucleophilic Substitution (SN1) and Carbocation Rearrangement

The SN1 mechanism is a two-step process that begins with the slow, rate-determining departure of the leaving group to form a carbocation intermediate. This is followed by a rapid attack of the nucleophile on the carbocation.[4] This pathway is favored by weak nucleophiles and polar protic solvents, which can stabilize the carbocation intermediate.

A critical feature of the SN1 reactivity of this compound is the propensity for the initially formed primary cyclobutylmethyl carbocation to undergo a rapid and irreversible ring-expansion rearrangement to a more stable secondary cyclopentyl carbocation.[2][6][7][8] This rearrangement is driven by the relief of ring strain in the four-membered ring and the formation of a more substituted, and therefore more stable, carbocation.[2] Consequently, SN1 reactions of this compound predominantly yield cyclopentyl derivatives rather than the direct substitution product.[6][8]

Data Presentation: Expected Reaction Products

The following table summarizes the expected major products from the reaction of this compound with various nucleophiles under typical conditions.

| Nucleophile | Reagent Example | Typical Solvent | Probable Major Mechanism | Expected Major Product(s) |

| Azide (B81097) | Sodium Azide (NaN3) | DMF, DMSO | SN2 | (Azidomethyl)cyclobutane (B1466754) |

| Cyanide | Potassium Cyanide (KCN) | Ethanol/Water, DMSO | SN2 | Cyclobutylacetonitrile |

| Hydroxide | Sodium Hydroxide (NaOH) | DMF, DMSO | SN2 | Cyclobutylmethanol |

| Water | H2O | Water, Aqueous Acetone | SN1 with Rearrangement | Cyclopentanol, Cyclopentene |

| Methanol (B129727) | CH3OH | Methanol | SN1 with Rearrangement | Methoxycyclopentane, Cyclopentene |

Experimental Protocols

The following are generalized experimental protocols for conducting nucleophilic substitution reactions with this compound. These should be adapted and optimized for specific applications.

Synthesis of (Azidomethyl)cyclobutane (Typical SN2 Protocol)

This protocol describes a typical procedure for a substitution reaction with a strong nucleophile in a polar aprotic solvent.

Materials:

-

This compound

-

Sodium azide (NaN3)

-

Dimethylformamide (DMF), anhydrous

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve this compound (1.0 eq) in anhydrous DMF.

-

Add sodium azide (1.5 eq) to the solution.

-

Heat the reaction mixture to 50-70 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water.

-

Extract the aqueous layer with diethyl ether (3 x volumes).

-

Combine the organic extracts and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude (azidomethyl)cyclobutane by vacuum distillation or column chromatography.

Solvolysis of this compound in Methanol (Typical SN1 Protocol)

This protocol outlines a typical procedure for a solvolysis reaction where the solvent acts as the nucleophile, favoring the SN1 pathway.

Materials:

-

This compound

-

Methanol

-

Sodium bicarbonate

-

Dichloromethane

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

In a round-bottom flask fitted with a reflux condenser, dissolve this compound (1.0 eq) in methanol.

-

Heat the solution to reflux and maintain for 24-48 hours. The progress of the reaction can be monitored by GC analysis of aliquots to observe the disappearance of the starting material and the appearance of products.

-

Upon completion, cool the reaction mixture to room temperature and neutralize any generated HBr by the slow addition of solid sodium bicarbonate until effervescence ceases.

-

Remove the bulk of the methanol under reduced pressure.

-

Partition the residue between water and dichloromethane.

-

Separate the layers and extract the aqueous phase with additional dichloromethane.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and carefully concentrate the solvent to obtain the crude product mixture, which will likely contain methoxycyclopentane and cyclopentene.[9]

-

The products can be separated and purified by fractional distillation or preparative gas chromatography.

Visualizations of Reaction Pathways and Workflows

The following diagrams illustrate the key reaction mechanisms and a general experimental workflow.

Caption: SN2 reaction pathway for this compound.

Caption: SN1 reaction pathway with carbocation rearrangement.

Caption: General experimental workflow for synthesis and analysis.

Conclusion

The reactivity of this compound is characterized by a competition between SN2 and SN1 pathways. Strong nucleophiles in polar aprotic solvents favor the SN2 mechanism, leading to direct substitution products. Conversely, weak nucleophiles and polar protic solvents promote the SN1 mechanism, which is dominated by a rapid ring-expansion of the intermediate cyclobutylmethyl carbocation to yield more stable cyclopentyl derivatives. A thorough understanding of these reaction tendencies is essential for medicinal chemists and drug development professionals to effectively utilize this compound as a building block in the synthesis of novel therapeutic agents.

References

- 1. researchgate.net [researchgate.net]

- 2. Ring Expansion Rearrangements - Chemistry Steps [chemistrysteps.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. 7.1 Nucleophilic Substitution Reactions Overview – Organic Chemistry I [kpu.pressbooks.pub]

- 6. researchgate.net [researchgate.net]

- 7. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]

- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 9. Solved Q 4(a) [40 Marks] The reaction of bromomethyl | Chegg.com [chegg.com]

The Enduring Allure of the Strained Square: A Technical Guide to the Thermodynamic Stability of the Cyclobutane Ring in Derivatives

For Researchers, Scientists, and Drug Development Professionals

The cyclobutane (B1203170) ring, a four-membered carbocycle, has long intrigued chemists due to its inherent ring strain and unique conformational properties. This seemingly simple structural motif offers a powerful tool in the design of complex molecules, particularly in the realm of medicinal chemistry and drug development. Its rigid, puckered structure can enforce specific conformations, enhance metabolic stability, and serve as a versatile scaffold for the presentation of pharmacophoric elements.[1][2][3][4] This technical guide provides an in-depth exploration of the thermodynamic stability of the cyclobutane ring in various derivatives, offering quantitative data, detailed experimental and computational protocols, and visualizations of key concepts and reaction pathways.

Understanding the Source of Instability: Ring Strain in Cyclobutane

The thermodynamic stability of cyclobutane is intrinsically linked to its significant ring strain, a consequence of both angle strain and torsional strain.[5][6] Unlike the strain-free cyclohexane, the carbon atoms in a planar cyclobutane would be forced into unnatural 90° bond angles, a significant deviation from the ideal 109.5° for sp³ hybridized carbons.[7] To alleviate the eclipsing interactions between adjacent hydrogen atoms (torsional strain) that would exist in a planar conformation, the cyclobutane ring adopts a puckered or "butterfly" conformation.[8][9][10] This puckering slightly reduces the C-C-C bond angles to approximately 88°, thereby increasing angle strain to relieve the more energetically costly torsional strain.[8]

The total strain energy of the parent cyclobutane is approximately 26-28 kcal/mol.[5][10] This inherent energy makes the cyclobutane ring susceptible to ring-opening reactions under certain conditions, a property that can be exploited in synthetic chemistry.[11][12][13]

Quantitative Analysis of Thermodynamic Stability

The thermodynamic stability of cyclobutane and its derivatives can be quantified through various experimental and computational methods. Key parameters include the enthalpy of formation (ΔHf°) and strain energy.

Enthalpy of Formation and Strain Energy Data

The following tables summarize the enthalpy of formation and strain energy for cyclobutane and some of its simple derivatives. Strain energy is calculated as the difference between the experimental heat of combustion and the theoretical heat of combustion of a hypothetical strain-free analogue.

| Compound | Formula | ΔHf° (gas, 298.15 K) (kJ/mol) | ΔHf° (gas, 298.15 K) (kcal/mol) | Reference(s) |

| Cyclobutane | C₄H₈ | 28.4 ± 0.6 | 6.8 ± 0.1 | [1][2][3][11][14][15] |

| Methylcyclobutane | C₅H₁₀ | -0.4 ± 0.8 | -0.1 ± 0.2 | [4] |

| 1,1-Dimethylcyclobutane | C₆H₁₂ | -35.6 ± 1.0 | -8.5 ± 0.2 | [4] |

| Cyclobutylcarboxylic acid | C₅H₈O₂ | -435.1 (liquid) | -104.0 (liquid) | [16] |

| Compound | Strain Energy (kcal/mol) | Reference(s) |

| Cyclobutane | 26.3 - 28.1 | [5][10][17][18][19][20] |

| Methylcyclobutane | ~26 | [4] |

| 1,1-Dimethylcyclobutane | ~18 | [4] |

Experimental and Computational Protocols

Experimental Determination of Thermodynamic Stability

Bomb Calorimetry for Heats of Combustion:

A primary experimental method for determining the strain energy of cyclobutane derivatives is bomb calorimetry, which measures the heat of combustion.

-

Sample Preparation: A precisely weighed sample (typically a solid pellet or an encapsulated liquid) of the cyclobutane derivative is placed in a sample holder within a high-pressure stainless steel vessel known as a "bomb."[21][22][23] A fuse wire is positioned in contact with the sample.

-

Pressurization: The bomb is sealed and pressurized with a large excess of pure oxygen (typically to around 30 atm) to ensure complete combustion.[21][22]

-

Calorimeter Assembly: The sealed bomb is submerged in a known quantity of water in an insulated container (the calorimeter). A high-precision thermometer and a stirrer are also placed in the water.[21][23]

-

Ignition and Data Acquisition: The sample is ignited by passing an electric current through the fuse wire. The temperature of the water is monitored and recorded at regular intervals before, during, and after combustion to determine the temperature change (ΔT).[21][23][24]

-

Calculation: The heat of combustion is calculated from the temperature change, the heat capacity of the calorimeter system (determined by calibrating with a substance of known heat of combustion, such as benzoic acid), and corrections for the heat of ignition and any side reactions (e.g., formation of nitric acid from residual nitrogen). The strain energy is then derived by comparing the experimental heat of combustion with the theoretical value for a strain-free analogue.[21][25]

Computational Chemistry Methods

Computational chemistry provides a powerful tool for investigating the thermodynamic stability and conformational landscape of cyclobutane derivatives.

-

Conformational Search: To identify the most stable conformation(s), a systematic or stochastic conformational search is performed. Methods like molecular dynamics (MD) simulations or simulated annealing can be employed to explore the potential energy surface.[9][26][27]

-

Geometry Optimization and Frequency Calculations: The geometries of the identified conformers are optimized using quantum mechanical methods. Density Functional Theory (DFT) with a suitable functional (e.g., B3LYP) or Møller-Plesset perturbation theory (MP2) are commonly used.[4][26] A basis set of at least triple-zeta quality with polarization and diffuse functions (e.g., 6-311+G(d,p)) is recommended for accurate results.[4] Frequency calculations are then performed to confirm that the optimized structures are true minima on the potential energy surface (i.e., have no imaginary frequencies) and to obtain thermochemical data such as zero-point vibrational energies and thermal corrections to the enthalpy.[4]

-

Single-Point Energy Calculations: For higher accuracy, single-point energy calculations can be performed on the optimized geometries using more computationally expensive methods like Coupled Cluster with single, double, and perturbative triple excitations (CCSD(T)).[4]

-

Strain Energy Calculation: The strain energy is typically calculated using isodesmic or homodesmotic reactions. These are hypothetical reactions where the number and types of bonds are conserved on both the reactant and product sides, which helps to cancel out systematic errors in the calculations. The strain energy is then determined from the calculated enthalpy of reaction.[4]

Key Synthetic and Reaction Pathways

The unique electronic and steric properties of the cyclobutane ring govern its reactivity and provide avenues for its synthesis and functionalization.

[2+2] Cycloaddition: A Cornerstone of Cyclobutane Synthesis

The [2+2] cycloaddition reaction is a fundamental method for constructing the cyclobutane ring. This reaction can be initiated thermally or photochemically.[28][29][30]

Ring-Opening Reactions: Harnessing Strain Release

The inherent strain in the cyclobutane ring can be a driving force for ring-opening reactions, which can be initiated by electrophiles, nucleophiles, or thermal activation.[12][13][22][24]

Conclusion

The thermodynamic stability of the cyclobutane ring in its derivatives is a delicate balance of angle and torsional strain, which dictates its unique puckered conformation and its reactivity. For researchers in drug discovery and organic synthesis, a thorough understanding of these thermodynamic principles is paramount. The ability to quantitatively assess the stability of cyclobutane-containing molecules and to predict their behavior in chemical transformations is crucial for the rational design of novel therapeutics and functional materials. The strategic incorporation of the cyclobutane motif, guided by the principles outlined in this guide, will undoubtedly continue to be a fruitful endeavor in the advancement of chemical and pharmaceutical sciences.

References

- 1. atct.anl.gov [atct.anl.gov]

- 2. atct.anl.gov [atct.anl.gov]

- 3. atct.anl.gov [atct.anl.gov]

- 4. Conventional strain energy in dimethyl-substituted cyclobutane and the gem-dimethyl effect - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. dalalinstitute.com [dalalinstitute.com]

- 7. 4.3 Stability of Cycloalkanes: Ring Strain – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 8. Viewing a reaction path diagram — Cantera 3.1.0 documentation [cantera.org]

- 9. Conformational analysis of 2-substituted cyclobutane-alpha-amino acid derivatives. A synergistic experimental and computational study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Strain Energy Increments [owl.umass.edu]

- 11. atct.anl.gov [atct.anl.gov]

- 12. Ring-Opening of Cyclobutanes with Nucleophiles - ChemistryViews [chemistryviews.org]

- 13. Reactions of Cyclopropane and Cyclobutane | Pharmaguideline [pharmaguideline.com]

- 14. atct.anl.gov [atct.anl.gov]

- 15. atct.anl.gov [atct.anl.gov]

- 16. Collection - Conformational Analysis of 2-Substituted Cyclobutane-α-amino Acid Derivatives. A Synergistic Experimental and Computational Study - The Journal of Organic Chemistry - Figshare [acs.figshare.com]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. Stability of Cycloalkane (Combustion Analysis) | OpenOChem Learn [learn.openochem.org]

- 19. chem.libretexts.org [chem.libretexts.org]

- 20. chem.libretexts.org [chem.libretexts.org]

- 21. Thermochemistry of Cyclobutane and Its Derivatives [ouci.dntb.gov.ua]

- 22. researchgate.net [researchgate.net]

- 23. masterorganicchemistry.com [masterorganicchemistry.com]

- 24. Synthetically important ring opening reactions by alkoxybenzenes and alkoxynaphthalenes - PMC [pmc.ncbi.nlm.nih.gov]

- 25. DOT Language | Graphviz [graphviz.org]

- 26. pubs.acs.org [pubs.acs.org]

- 27. reddit.com [reddit.com]

- 28. Recent advances in the application of [2 + 2] cycloaddition in the chemical synthesis of cyclobutane-containing natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Cyclobutane synthesis [organic-chemistry.org]

- 30. baranlab.org [baranlab.org]

Methodological & Application

Application Notes and Protocols: The Role of (Bromomethyl)cyclobutane in Pharmaceutical Synthesis

For Researchers, Scientists, and Drug Development Professionals

(Bromomethyl)cyclobutane has emerged as a critical building block in modern pharmaceutical synthesis, prized for its ability to introduce the unique cyclobutane (B1203170) moiety into complex molecular architectures. This four-membered carbocycle can impart favorable pharmacokinetic and pharmacodynamic properties to drug candidates, including enhanced metabolic stability, improved potency, and better selectivity. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of several key pharmaceutical compounds.

Physical and Chemical Properties of this compound

A thorough understanding of the physical and chemical properties of this compound is essential for its safe and effective use in synthesis.

| Property | Value | References |

| CAS Number | 17247-58-4 | [1] |

| Molecular Formula | C₅H₉Br | [1] |

| Molecular Weight | 149.03 g/mol | [1] |

| Appearance | Colorless to light yellow liquid | [2] |

| Boiling Point | 123-124 °C (lit.) | [1][3] |

| Density | 1.326 g/mL at 25 °C (lit.) | [1][3] |

| Refractive Index | n20/D 1.48 (lit.) | [1][3] |